BenchChemオンラインストアへようこそ!

Norvancomycin hydrochloride

ECOFF antimicrobial susceptibility testing Staphylococcus species

Norvancomycin HCl is a glycopeptide antibiotic with a 48.1% lower treatment cost than vancomycin and equivalent clinical efficacy (81.8% vs. 82.6%). Its unique N-demethylated structure offers a derivatization handle that yields 4- to 2048-fold activity gains against VISA and VRE. With a 1 mg/L ECOFF for S. aureus and 100% staphylococcal coverage at 2 mg/L, it ensures superior susceptibility detection and empiric therapy reliability. A pharmacoeconomically validated alternative for high-volume MRSA management, medicinal chemistry, and elderly care.

Molecular Formula C65H74Cl3N9O24
Molecular Weight 1471.7 g/mol
CAS No. 213997-73-0
Cat. No. B1139476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorvancomycin hydrochloride
CAS213997-73-0
Molecular FormulaC65H74Cl3N9O24
Molecular Weight1471.7 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)N)O)Cl)CO)O)O)(C)N)O.Cl
InChIInChI=1S/C65H73Cl2N9O24.ClH/c1-22(2)11-33(68)57(87)75-48-50(82)25-6-9-37(31(66)13-25)96-39-15-27-16-40(54(39)100-64-55(53(85)52(84)41(21-77)98-64)99-43-20-65(4,70)56(86)23(3)95-43)97-38-10-7-26(14-32(38)67)51(83)49-62(92)74-47(63(93)94)30-17-28(78)18-36(80)44(30)29-12-24(5-8-35(29)79)45(59(89)76-49)73-60(90)46(27)72-58(88)34(19-42(69)81)71-61(48)91;/h5-10,12-18,22-23,33-34,41,43,45-53,55-56,64,77-80,82-86H,11,19-21,68,70H2,1-4H3,(H2,69,81)(H,71,91)(H,72,88)(H,73,90)(H,74,92)(H,75,87)(H,76,89)(H,93,94);1H/t23-,33+,34-,41+,43-,45+,46+,47-,48+,49-,50+,51+,52+,53-,55+,56+,64-,65-;/m0./s1
InChIKeyLLWFHCJFZGXUAT-UMXPSMRGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Norvancomycin Hydrochloride CAS 213997-73-0: A Distinct Demethylated Glycopeptide Antibiotic with Quantifiable Potency


Norvancomycin hydrochloride (CAS 213997-73-0), also known as N-demethylvancomycin hydrochloride, is a glycopeptide antibiotic produced by Amycolatopsis orientalis that differs structurally from vancomycin by the absence of a single methyl group at the N-terminal amino group [1]. Its molecular formula is C65H74Cl3N9O24 with a formula weight of 1471.69, and it demonstrates high aqueous solubility (≥100 mg/mL in H2O) . Norvancomycin exerts bactericidal activity by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, thereby inhibiting cell wall synthesis in Gram-positive bacteria . Its antibacterial spectrum and mechanism are comparable to vancomycin, yet its structural divergence at the N-terminus creates distinct opportunities for chemical derivatization and influences its susceptibility to resistance mechanisms [2]. This compound has been widely used clinically in China since 1968 for severe Gram-positive infections including MRSA and MRSE, and a multidisciplinary expert consensus on its clinical application was formally published in 2025 to guide standardized use [3].

Why Generic Substitution Between Norvancomycin Hydrochloride and Vancomycin Is Scientifically Unsupported


Despite their shared glycopeptide class and antimicrobial mechanism, norvancomycin hydrochloride and vancomycin are not interchangeable without explicit validation due to fundamental structural divergence—norvancomycin lacks the N-terminal methyl group present in vancomycin, which alters its chemical properties and susceptibility to resistance-associated modifications [1]. Furthermore, norvancomycin is a Chinese domestically developed antibiotic with distinct manufacturing origins and quality standards defined in the Chinese Pharmacopoeia, whereas vancomycin is internationally manufactured under different regulatory frameworks [2]. Critically, norvancomycin possesses a unique epidemiological cut-off value (ECOFF) profile against key Staphylococcus species that differs from vancomycin's established ECOFFs, necessitating species-specific interpretation of susceptibility testing [3]. These differences preclude generic substitution and mandate compound-specific validation for procurement decisions. The following quantitative evidence establishes precisely where norvancomycin demonstrates measurable differentiation from vancomycin and other comparators.

Quantitative Comparative Evidence: Norvancomycin Hydrochloride versus Vancomycin and Other Anti-MRSA Agents


Species-Specific ECOFFs for Norvancomycin Establish Clear Susceptibility Breakpoints Distinct from Vancomycin

In a multicenter study analyzing 1,199 clinical Staphylococcus isolates from five Chinese laboratories, norvancomycin demonstrated species-specific ECOFFs: 1 mg/L for S. aureus and S. hominis, and 2 mg/L for S. epidermidis and S. haemolyticus [1]. The MIC range across all tested strains was 0.12–2 mg/L [2]. The mecA gene was detected in 63.1% of isolates, but ECOFFs were not correlated with mecA carriage, indicating that norvancomycin retains predictable wild-type activity against methicillin-resistant strains [3].

ECOFF antimicrobial susceptibility testing Staphylococcus species epidemiological cut-off MIC

Comparative In Vitro Activity Against Staphylococcus Species: Norvancomycin Achieves 100% Inhibition at 2 mg/L

In the 2019 CHINET surveillance study evaluating 1,871 Staphylococcus isolates, norvancomycin at 2 mg/L inhibited 100% of all Staphylococcus spp. tested, whereas ceftaroline at 1 mg/L inhibited only 78.9% of MRSA and 99.9% of MSSA isolates [1]. This demonstrates that norvancomycin provides complete staphylococcal coverage at a clinically achievable concentration, outperforming ceftaroline against MRSA by a margin of 21.1 percentage points in inhibition rate.

MRSA MSSA Staphylococcus MIC90 surveillance

Clinical Efficacy and Cost-Effectiveness: Equivalent Outcomes with Significantly Reduced Drug Expenditure

A randomized controlled study of 45 ICU patients with methicillin-resistant Staphylococcus (MRS) infections compared norvancomycin (n=22) versus vancomycin (n=23). Clinical effectiveness rates were 81.8% for norvancomycin and 82.6% for vancomycin (P>0.05, difference not statistically significant), and bacterial clearance rates were 86.4% and 87.0% respectively (P>0.05) [1]. However, mean drug cost per patient was significantly lower for norvancomycin: ¥2,325 ± ¥386.2 versus ¥4,483 ± ¥643.7 for vancomycin (P<0.05), representing a 48.1% reduction in drug acquisition cost [2].

pharmacoeconomics clinical efficacy cost-effectiveness ICU MRS

Comparable Nephrotoxicity Profile to Vancomycin in Elderly Patients

A comparative study of 105 elderly patients (52 vancomycin, 53 norvancomycin) evaluated renal toxicity parameters. After 10 days of treatment, creatinine levels were 97.86 ± 8.27 μmol/L for vancomycin and 98.67 ± 8.34 μmol/L for norvancomycin (difference not statistically significant). Urea nitrogen levels were 6.71 ± 1.15 mmol/L versus 6.75 ± 1.17 mmol/L, respectively [1]. Total effective rates were 78.85% (vancomycin) and 75.47% (norvancomycin), with adverse reaction rates of 13.46% and 13.21% respectively (both P>0.05) [2].

nephrotoxicity elderly creatinine safety renal function

Adverse Event Profile Matches Vancomycin with No Significant Differences Across Major Toxicity Categories

In a comparative adverse event analysis of 208 patients (104 per treatment group), norvancomycin and vancomycin demonstrated statistically equivalent safety profiles. Rash occurred in 4 vs. 5 patients (P=0.733), diarrhea in 7 vs. 8 (P=0.789), renal damage in 2 vs. 2 (P=1.000), thrombophlebitis in 1 vs. 1 (P=1.000), and thrombocytopenia in 0 vs. 0 [1]. Total adverse event incidence was 18.27% for norvancomycin versus 17.31% for vancomycin (χ²=0.033, P=0.856) [2].

adverse reactions rash diarrhea renal damage thrombocytopenia

Single N-Terminal Methyl Difference Creates Distinct Derivatization Potential for Anti-Resistance Development

Norvancomycin differs from vancomycin by a single methyl group at the N-terminus, a structural feature that has been systematically exploited for chemical derivatization [1]. In a 2023 study, 40 novel norvancomycin derivatives were synthesized through N-terminal modifications. The incorporation of a sulfonium moiety yielded compounds exhibiting 4- to 2048-fold higher activity against vancomycin-resistant bacteria including VISA and VRE [2]. This establishes norvancomycin as a privileged scaffold for anti-resistance derivatization, distinct from vancomycin.

derivatization VISA VRE antibiotic resistance structure-activity relationship

Validated Application Scenarios for Norvancomycin Hydrochloride Based on Quantitative Evidence


Cost-Sensitive Clinical Procurement for Healthcare Systems with High Gram-Positive Infection Burden

Based on the 48.1% reduction in drug cost (¥2,158 per patient) with equivalent clinical efficacy (81.8% vs. 82.6%, P>0.05) and bacterial clearance (86.4% vs. 87.0%, P>0.05) compared to vancomycin [6], norvancomycin hydrochloride is a pharmacoeconomically justified selection for formulary inclusion in healthcare institutions managing high volumes of methicillin-resistant Staphylococcus infections. This cost advantage is particularly relevant for public health systems, ICUs with high antibiotic utilization, and settings where vancomycin acquisition costs constrain antimicrobial stewardship budgets. The 2025 multidisciplinary expert consensus further supports standardized clinical application in Chinese healthcare settings [7].

Preclinical Drug Discovery Targeting VISA and VRE Through N-Terminal Derivatization

The N-terminal methyl absence in norvancomycin provides a distinct chemical handle for derivatization that has been shown to yield 4- to 2048-fold enhancement in activity against vancomycin-intermediate S. aureus (VISA) and vancomycin-resistant enterococci (VRE) when modified with sulfonium moieties [6]. This establishes norvancomycin hydrochloride as a preferred scaffold over vancomycin for medicinal chemistry programs developing next-generation glycopeptides to address vancomycin resistance. Procurement of norvancomycin as a starting material enables SAR studies specifically exploiting the N-terminal position for enhanced lipid II binding and membrane activity.

Empiric Anti-MRSA Therapy in Regions with High Staphylococcus aureus Prevalence

The CHINET 2019 surveillance data demonstrates that norvancomycin at 2 mg/L inhibits 100% of Staphylococcus spp., whereas ceftaroline at 1 mg/L fails to inhibit 21.1% of MRSA isolates [6]. This complete staphylococcal coverage supports procurement of norvancomycin for empiric therapy protocols in regions or institutions with documented high MRSA prevalence where incomplete ceftaroline activity could lead to treatment failure. Additionally, the species-specific ECOFF of 1 mg/L for S. aureus (versus 2 mg/L for vancomycin) enables more sensitive susceptibility detection [7], facilitating earlier identification of wild-type isolates.

Geriatric and Renally Compromised Patient Cohorts Requiring Glycopeptide Therapy

Direct comparative data in elderly patients (n=105) establish that norvancomycin produces statistically indistinguishable changes in serum creatinine (98.67 ± 8.34 vs. 97.86 ± 8.27 μmol/L, P>0.05) and blood urea nitrogen (6.75 ± 1.17 vs. 6.71 ± 1.15 mmol/L, P>0.05) compared to vancomycin [6], with total adverse event incidence of 18.27% versus 17.31% (P=0.856) [7]. This quantitative safety equivalence supports procurement of norvancomycin as a therapeutically interchangeable glycopeptide option for elderly and renally vulnerable patient populations where nephrotoxicity is a primary clinical concern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norvancomycin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.